1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
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Overview
Description
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features a combination of indole, piperazine, and pyrrolidinone moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Coupling with Piperazine: The piperazine ring can be introduced through nucleophilic substitution reactions, where the indole derivative reacts with a piperazine derivative.
Formation of the Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives, while reduction of the carbonyl group may yield alcohol derivatives .
Scientific Research Applications
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: It is used in studies investigating the role of indole derivatives in cellular processes and disease mechanisms.
Chemical Biology: The compound serves as a probe to study protein-ligand interactions and enzyme activities.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity . The piperazine ring may enhance the compound’s binding affinity and selectivity . The fluorine atoms can influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-phenylpiperazin-1-yl)pyrrolidin-2-one: Lacks the fluorine atom on the phenyl ring.
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: Contains a chlorine atom instead of fluorine on the indole ring.
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: Contains a methyl group instead of fluorine on the phenyl ring.
Uniqueness
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to the presence of fluorine atoms on both the indole and phenyl rings, which can significantly influence its biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C25H26F2N4O2 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H26F2N4O2/c26-19-1-4-21(5-2-19)29-9-11-30(12-10-29)25(33)18-13-24(32)31(16-18)8-7-17-15-28-23-6-3-20(27)14-22(17)23/h1-6,14-15,18,28H,7-13,16H2 |
InChI Key |
CVVGNKVUZILZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3CC(=O)N(C3)CCC4=CNC5=C4C=C(C=C5)F |
Origin of Product |
United States |
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